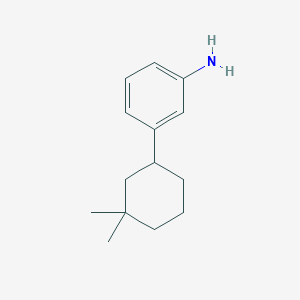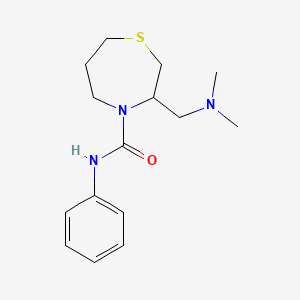
3-((dimethylamino)methyl)-N-phenyl-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((dimethylamino)methyl)-N-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring, indicative of the presence of benzene) and a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the attachment of the phenyl group, and the formation of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of functional groups like the carboxamide could make it reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity with other chemicals .科学的研究の応用
Synthesis and Biological Activities
Several studies have focused on synthesizing derivatives of carboxamide and examining their cytotoxic, antimicrobial, and potential therapeutic effects:
Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been investigated, showing potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds demonstrating significant efficacy in vivo against tumors in mice (Deady et al., 2003).
Antimicrobial and Antifungal Activities : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, with detailed structural analysis contributing to understanding their mode of action (Vasu et al., 2003).
Antitumor and Antioxidant Activities : The microwave-assisted synthesis of new pyrazolopyridines has been reported, along with their antioxidant, antitumor, and antimicrobial activities, providing insights into their potential as therapeutic agents (El‐Borai et al., 2013).
Enantioselective Synthesis for Antidepressants : Research on the enantioselective synthesis of important intermediates for antidepressant drugs has been conducted, demonstrating the potential of specific mutants of carbonyl reductase in producing high-purity chiral γ-amino alcohols (Zhang et al., 2015).
Development of Dynamin GTPase Inhibitors : Indole-based compounds have been developed as inhibitors of dynamin GTPase, essential for clathrin-mediated endocytosis, showing promise in targeting cellular processes involved in diseases (Gordon et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUWCWPGMDITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


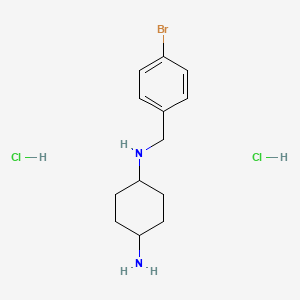
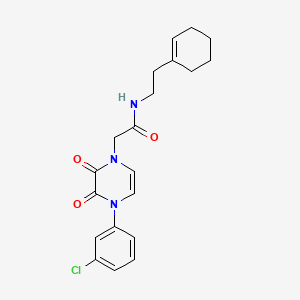
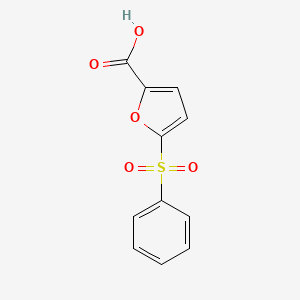
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)


![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)
![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)

